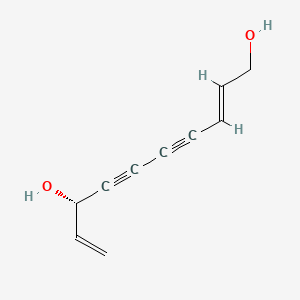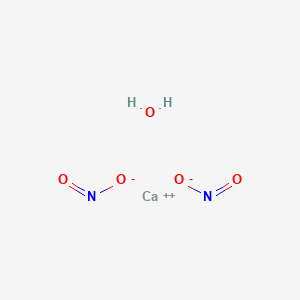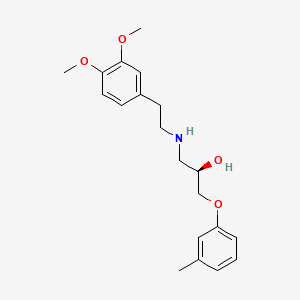
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol (also known as DECDD) is a unique class of polyene diols that have recently become of great interest in scientific research due to their versatile properties and potential applications. DECDD is a naturally occurring compound found in certain species of plants, fungi, and bacteria, and has been found to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of DECDD is still not fully understood, however, it is believed that it exerts its biological effects through multiple pathways. DECDD has been found to act as an inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators, and as an inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. DECDD has also been found to inhibit the activity of the enzyme nitric oxide synthase (NOS), which is involved in the production of nitric oxide.
Biochemical and Physiological Effects
DECDD has been found to possess a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. It has also been found to possess antioxidant, anti-allergic, and anti-diabetic effects. In addition, DECDD has been found to possess hepatoprotective, cardioprotective, and neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using DECDD in laboratory experiments is that it is relatively easy to synthesize and can be obtained in large quantities. In addition, DECDD is relatively stable and can be stored for long periods of time without losing its activity. However, one of the limitations of using DECDD in laboratory experiments is that it is difficult to control the concentration of the compound, as it is easily degraded by light and oxygen.
Future Directions
There are a number of potential future directions for DECDD research. One potential direction is to further investigate its potential therapeutic applications, such as its potential to treat a variety of diseases. Another potential direction is to further investigate its potential as a biocatalyst for the production of various compounds. Additionally, further research could be done to explore its potential as a plant growth regulator and as an insect repellent. Finally, further research could be done to better understand the mechanism of action of DECDD and to develop methods to better control its concentration in laboratory experiments.
Synthesis Methods
DECDD can be synthesized in a variety of ways, including chemical synthesis, biotransformation, and fermentation. Chemical synthesis involves the stepwise condensation of 2,9-dien-4,6-diyne-1,8-diol with different alkyl halides or alkenyl halides, followed by oxidation with bromine. Biotransformation involves the use of enzymes to catalyze the conversion of a substrate into a desired product, while fermentation involves the use of microorganisms to produce a desired product.
Scientific Research Applications
DECDD has been found to possess a wide range of biological activities and has been studied for its potential applications in various fields, including drug development, biotechnology, and agriculture. In drug development, DECDD has been found to possess anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties, and has been studied for its potential to treat a variety of diseases. In biotechnology, DECDD has been studied for its potential to be used as a biocatalyst for the production of various compounds. In agriculture, DECDD has been studied for its potential to be used as a plant growth regulator and as an insect repellent.
properties
IUPAC Name |
(2E,8S)-deca-2,9-dien-4,6-diyne-1,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-2-10(12)8-6-4-3-5-7-9-11/h2,5,7,10-12H,1,9H2/b7-5+/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAULTANCNGCCJT-STUBTGCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C#CC#CC=CCO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@@H](C#CC#C/C=C/CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ACETYL-1-[2.5-DISULFOPHENYL]-2-PYRAZDIN-5ONE,DIPOTASSIUM](/img/no-structure.png)


![1-Azapentacyclo[4.2.0.02,5.03,8.04,7]octan-4-amine](/img/structure/B592580.png)




![3-[3-(Propan-2-yl)oxaziridin-2-yl]propanoic acid](/img/structure/B592589.png)


